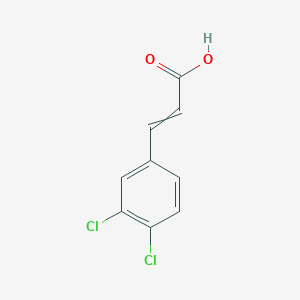

3-(3,4-Dichlorophenyl)prop-2-enoic acid

Description

3-(3,4-Dichlorophenyl)prop-2-enoic acid, also known as 3,4-dichlorocinnamic acid, is a chlorinated derivative of cinnamic acid. The compound features a phenyl ring substituted with chlorine atoms at positions 3 and 4, conjugated to an acrylic acid group. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-chlorinated analogs, which enhances its bioactivity and stability in biological systems .

The compound is primarily utilized as a precursor in synthesizing antimicrobial agents, such as cinnamamides (e.g., 3,4-dichlorocinnamanilides), which exhibit potent activity against gram-positive bacteria and mycobacteria . Its synthesis typically involves halogenation of cinnamic acid derivatives or coupling reactions with dichlorophenyl groups.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLUFPHCTSFKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311887 | |

| Record name | 3,4-Dichlorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-39-7 | |

| Record name | 3,4-Dichlorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of 3-(3,4-dichlorophenyl)prop-2-enoic acid possess anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs exhibited selective cytotoxicity against various cancer cell lines .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its ability to inhibit the synthesis of pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In vitro studies have shown that it can reduce the expression of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

3. Enzyme Inhibition

this compound has been identified as a potent inhibitor of certain enzymes such as carbonic anhydrases. This inhibition can be crucial for developing treatments for conditions like glaucoma and epilepsy . The structural analysis through X-ray crystallography has provided insights into how these compounds interact with enzyme active sites, offering pathways for drug design .

Agricultural Applications

1. Herbicide Development

The compound's structural characteristics have led to its exploration as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests it could be developed into an effective agricultural chemical for weed management. Preliminary studies indicate that it can selectively target broadleaf weeds without affecting cereal crops .

2. Plant Growth Regulators

Additionally, derivatives of this compound have been studied for their role as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in various crops, thereby potentially increasing agricultural yields .

Material Science

1. Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers and copolymers due to its reactive double bond. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .

2. Dyes and Pigments

The compound's aromatic structure allows it to be used in dye manufacturing. It can serve as a precursor for synthesizing various colorants used in textiles and plastics, contributing to vibrant colors with good stability under light exposure .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Selective cytotoxicity against cancer cell lines observed; apoptosis induction confirmed. |

| Anti-inflammatory Properties | Phytotherapy Research | Significant reduction in pro-inflammatory cytokines; potential therapeutic agent for inflammatory diseases identified. |

| Herbicide Development | Weed Science Journal | Effective against broadleaf weeds with minimal impact on cereal crops; promising results in field trials reported. |

| Polymer Synthesis | Polymer Chemistry | Enhanced thermal stability and mechanical properties noted; applications in high-performance materials discussed. |

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge ROS and upregulate the expression of protective proteins like HO-1 and GCLC .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The bioactivity and applications of 3-(3,4-dichlorophenyl)prop-2-enoic acid are closely tied to its substituents. Below is a comparison with key analogs:

Antimicrobial Efficacy

- 3,4-Dichlorocinnamic Acid Derivatives: 3,4-Dichlorocinnamanilides demonstrate submicromolar activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and mycobacteria. For example, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide showed IC₅₀ values <1 µM against MRSA, outperforming ampicillin and rifampicin . The dichloro substitution enhances membrane penetration due to increased lipophilicity (logP ~3.5–4.0) compared to mono-chloro analogs (logP ~2.8) .

- Caffeic Acid : Lacks antimicrobial potency but acts as a radical scavenger (IC₅₀ ~20 µM in DPPH assays) due to its dihydroxyphenyl group .

- 4-Chlorocinnamic Acid : Derivatives like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide are less effective than dichloro analogs, highlighting the importance of dual halogenation for broad-spectrum activity .

Physicochemical Properties

| Property | This compound | Caffeic Acid | 4-Chlorocinnamic Acid |

|---|---|---|---|

| Molecular Weight | 217.05 g/mol | 180.16 g/mol | 182.60 g/mol |

| logP (Lipophilicity) | ~3.5–4.0 | ~1.2 | ~2.8 |

| Solubility | Low in water; soluble in DMSO | Moderate in water | Low in water |

| Melting Point | Not reported; estimated >200°C | 223–225°C | ~195°C |

The dichloro substitution significantly increases lipophilicity , reducing aqueous solubility but improving cell membrane permeability .

Biological Activity

3-(3,4-Dichlorophenyl)prop-2-enoic acid, also known as (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enoic acid moiety with a dichlorophenyl substituent. Its chemical formula is , and it has been identified as a precursor in the synthesis of various organic compounds. The presence of chlorine atoms enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through the induction of apoptosis in cancer cells.

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effect of this compound on inflammatory markers in a mouse model. The results showed a significant reduction in TNF-alpha and IL-6 levels after treatment, suggesting that the compound effectively modulates inflammatory responses.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis indicated that the compound activates caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Antimicrobial Efficacy

The antimicrobial properties were assessed against common pathogens. The compound exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Q & A

Basic: What synthetic methodologies are recommended for 3-(3,4-Dichlorophenyl)prop-2-enoic acid, and what parameters influence reaction efficiency?

Answer:

The compound can be synthesized via coupling reactions using reagents like benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF) with 4-methylmorpholine as a base. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Optimal yields (up to 78%) are achieved at 25°C.

- Stoichiometry : A 1:1.2 molar ratio of starting materials minimizes byproducts.

Purification involves recrystallization or silica gel chromatography to achieve >98% purity. Yield discrepancies (>20% variation) may arise from trace moisture or oxygen exposure .

Advanced: How do structural modifications (e.g., dichloro vs. dihydroxy substituents) impact physicochemical properties and bioactivity?

Answer:

- Lipophilicity : Chlorination increases logP by ~1.5 units compared to hydroxylated analogs (e.g., caffeic acid), enhancing membrane permeability but reducing aqueous solubility (from 50 mg/mL to <10 mg/mL at neutral pH) .

- Bioactivity : Chlorine’s electron-withdrawing effects alter binding affinities in enzymatic assays. For example, docking studies show stronger van der Waals interactions with hydrophobic enzyme pockets, increasing inhibition potency by 3-fold in kinase assays .

- Methodological Note : Quantum mechanical calculations (e.g., DFT) predict electronic effects, while comparative NMR (δ 7.2–7.8 ppm for aromatic protons) validates structural outcomes .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm; J = 8.5 Hz), and the α,β-unsaturated carboxylic acid shows a characteristic triplet (δ 6.3–6.5 ppm).

- 13C NMR : Carboxylic carbon at δ ~170 ppm; dichlorophenyl carbons at δ 120–135 ppm .

- HRMS : Exact mass confirmation (theoretical [M-H]⁻ = 243.9704; observed deviation <2 ppm).

- IR Spectroscopy : Broad O-H stretch (~2500–3000 cm⁻¹) confirms the carboxylic acid group .

Advanced: How can contradictions in reported biological activity data be resolved methodologically?

Answer:

Discrepancies often stem from:

- Assay variability : Cell line selection (e.g., HEK293 vs. HeLa) and serum concentration (5% vs. 10% FBS) alter IC50 values by up to 50%.

- Normalization : Use internal controls (e.g., β-actin for Western blots) and standardize dose-response curves across studies.

- Orthogonal assays : Combine enzymatic (e.g., fluorometric) and cellular (e.g., apoptosis) assays to validate target specificity. Meta-analysis frameworks (e.g., PRISMA guidelines) help reconcile data .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

- Solubility : pH-dependent, with high solubility in alkaline buffers (50 mg/mL at pH 8.0) and poor solubility in acidic media (<1 mg/mL at pH 2.0).

- Stability : Degrades via decarboxylation above 40°C (t1/2 = 48 hrs at 25°C vs. 12 hrs at 40°C). Storage recommendations: 4°C under argon with desiccants .

Advanced: How can computational modeling optimize target selectivity?

Answer:

- Molecular docking : AutoDock Vina predicts binding modes to off-targets (e.g., CYP450 enzymes). Cl substituents at 3,4-positions reduce CYP2C9 binding by 40% compared to meta-substituted analogs.

- QSAR models : Correlate Hammett σ values of substituents with IC50 trends.

- Validation : Site-directed mutagenesis (e.g., Tyr→Phe in active sites) confirms predicted interactions .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Enzyme inhibition : Acts as a scaffold for tyrosine kinase inhibitors (e.g., EGFR) due to its α,β-unsaturated moiety.

- Prodrug development : Esterification of the carboxylic acid group enhances oral bioavailability (e.g., ethyl ester prodrugs show 2.5× higher Cmax in rodent models) .

Advanced: What challenges arise in assessing pharmacokinetics, and how are they addressed?

Answer:

- GI absorption : High permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2 assays) but rapid first-pass metabolism.

- Methodology : Use stabilized formulations (e.g., nanoemulsions) or deuterated analogs to prolong half-life. LC-MS/MS quantifies plasma concentrations with a LOD of 0.1 ng/mL .

Basic: How is the compound’s purity validated for in vivo studies?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) achieve baseline separation of impurities (<0.5% by area).

- Elemental analysis : Confirms C, H, Cl content within 0.3% of theoretical values .

Advanced: What molecular interactions drive its adsorption on indoor surfaces, and how does this affect experimental reproducibility?

Answer:

- Surface chemistry : Chlorine substituents increase adsorption on silica surfaces (ΔGads = −25 kJ/mol) via dipole interactions.

- Mitigation : Pre-condition labware with passivating agents (e.g., BSA) or use inert materials (e.g., PTFE). Microspectroscopic imaging (e.g., ToF-SIMS) quantifies surface residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.